molecular formula C10H14ClN B14506875 3-Chloro-2-methyl-N-propylaniline CAS No. 64460-53-3

3-Chloro-2-methyl-N-propylaniline

Cat. No.: B14506875
CAS No.: 64460-53-3
M. Wt: 183.68 g/mol
InChI Key: JFWLBUBGTJCCJD-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-propylaniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This compound is specifically substituted with a chlorine atom at the third position, a methyl group at the second position, and a propyl group attached to the nitrogen atom. The molecular structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-N-propylaniline typically involves multiple steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-N-propylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or phenols.

Scientific Research Applications

3-Chloro-2-methyl-N-propylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-N-propylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-methyl-N-propylaniline is unique due to the combined presence of chlorine, methyl, and propyl groups, which confer specific chemical and physical properties. These substitutions influence its reactivity, solubility, and interaction with biological targets, making it a versatile compound in various applications.

Properties

CAS No.

64460-53-3

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

3-chloro-2-methyl-N-propylaniline

InChI

InChI=1S/C10H14ClN/c1-3-7-12-10-6-4-5-9(11)8(10)2/h4-6,12H,3,7H2,1-2H3

InChI Key

JFWLBUBGTJCCJD-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=CC=C1)Cl)C

Origin of Product

United States

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